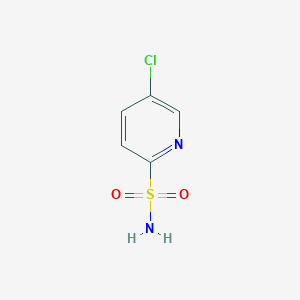

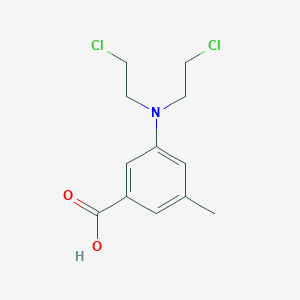

5-Chloropyridine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

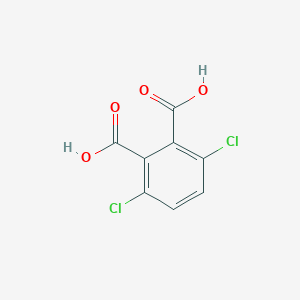

The compound 5-Chloropyridine-2-sulfonamide is a chemical entity that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a chloropyridine moiety in the structure suggests potential for diverse biological activities and the possibility of further chemical modifications to enhance its pharmacological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multiple steps, starting from basic aromatic acids or amines. For instance, a related compound with a chlorophenyl moiety was synthesized from 4-chlorobenzoic acid through a six-step process including esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally nucleophilic attack by amines to yield the desired sulfonamides . Similarly, enantioselective synthesis of cyclic sulfonamides can be achieved through metalloradical C-H amination using cobalt(II) complexes, which allows for the introduction of chirality into the sulfonamide structure .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using techniques such as X-ray crystallography, NMR, IR, and elemental analysis. For example, the absolute configurations of enantiomers of a bromo-chloro pyridinesulfonamide were determined using X-ray analysis, ECD, OR, and quantum chemical calculations, which also allowed for the comparison of theoretical and experimental data . The crystal structure of another chloropyridine sulfonamide derivative revealed a dihedral angle between the pyridine rings and the formation of zigzag chains in the crystal lattice through hydrogen bonding .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including those that lead to the formation of novel heterocyclic systems. For instance, sulfonamide isoxazolopyridines were synthesized through reactions between aminoisoxazolopyridine and aryl sulfonic chlorides, demonstrating the versatility of sulfonamides in heterocyclic chemistry . The reactivity of sulfonamides can also be exploited to create triazolopyridine and pyrimidine derivatives, further expanding the chemical space of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly affect these properties and, consequently, the biological activity of the compounds. For example, sulfonamide and carbamate derivatives of 5-chloro-2-phenoxyaniline exhibited excellent antimicrobial activity against various bacterial strains, highlighting the importance of structural modifications in determining the efficacy of sulfonamide compounds .

Scientific Research Applications

Antimycobacterial Agents Development

One significant application of derivatives of chloropyridine sulfonamides is in the development of antimycobacterial agents. A study highlighted the synthesis of pyridinium derivatives from 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides, showing excellent nanomolar inhibitory activity against Mycobacterium tuberculosis carbonic anhydrases, Rv1284 and Rv3273. These findings suggest the potential of these derivatives in creating alternative treatments for tuberculosis with novel mechanisms of action (Güzel et al., 2009).

Structural Insights and Inhibitory Properties

The structural and inhibitory properties of chloropyridine sulfonamides have been a focus of research, particularly in understanding their interactions with carbonic anhydrases. A comparative study between 5-(3-Tosylureido)pyridine-2-sulfonamide and 4-tosylureido-benzenesulfonamide revealed significant differences in inhibitory properties against human carbonic anhydrase isoforms. This research provides insights into how minor structural differences can lead to substantial changes in activity, highlighting the compound's potential for selective inhibition of tumor-associated isoforms (Bozdağ et al., 2014).

Synthesis and Antidiabetic Activity

Chloropyridine sulfonamides have also been synthesized for the exploration of their biological activities, including antidiabetic effects. A study focusing on the synthesis of novel pyridine-based heterocyclic compounds with sulfonamide moieties demonstrated notable alpha-amylase inhibition activity. These findings suggest a promising avenue for developing new antidiabetic agents, showcasing the versatility of chloropyridine sulfonamides in medicinal chemistry (Sadawarte et al., 2021).

Mechanism of Action

Target of Action

5-Chloropyridine-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of DHPS, it inhibits the enzyme’s function, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the bacterial DNA replication process . This is because folic acid is a precursor to tetrahydrofolate, a coenzyme that is necessary for the synthesis of nucleic acids. By inhibiting the production of folic acid, this compound effectively halts bacterial growth .

Pharmacokinetics

They are absorbed well in the gastrointestinal tract and widely distributed throughout the body . Sulfonamides are primarily metabolized in the liver through acetylation and are excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, it prevents bacteria from replicating their DNA, effectively halting their proliferation .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion .

Biochemical Analysis

Biochemical Properties

5-Chloropyridine-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are involved in various biochemical reactions, and the interaction of this compound with these enzymes can influence these reactions .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that sulfonamides, including this compound, can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of sulfonamides can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of sulfonamides can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Sulfonamides are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that sulfonamides can interact with various transporters and binding proteins .

Subcellular Localization

It is known that sulfonamides can be directed to specific compartments or organelles within the cell .

properties

IUPAC Name |

5-chloropyridine-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGLFVLYPJOVSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)